(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid
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Overview
Description
Isopropyl-pyridin-4-ylmethyl-amino-acetic acid is a chemical compound that features a pyridine ring substituted with an isopropyl group and an amino-acetic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-4-carboxaldehyde as the starting material.
Reaction Steps:
Formation of Isopropyl-pyridin-4-ylmethyl-amine: The aldehyde group is first converted to an amine through reductive amination using isopropylamine and a reducing agent such as sodium cyanoborohydride.
Introduction of Acetic Acid Moiety: The resulting amine is then reacted with chloroacetic acid to introduce the acetic acid group, forming the final product.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity of the compound.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: Isopropyl-pyridin-4-ylmethyl-amino-acetic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine-4-carboxylic acid derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine and amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.
Comparison with Similar Compounds
Pyridine-4-carboxylic acid: Similar structure but lacks the isopropyl and amino-acetic acid groups.
N-(pyridin-4-ylmethyl)acetamide: Similar pyridine ring but different amine and acetic acid moieties.
Uniqueness: Isopropyl-pyridin-4-ylmethyl-amino-acetic acid is unique due to its combination of isopropyl, pyridine, and amino-acetic acid groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of Isopropyl-pyridin-4-ylmethyl-amino-acetic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[propan-2-yl(pyridin-4-ylmethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(2)13(8-11(14)15)7-10-3-5-12-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQAWIHVQARORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=NC=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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